REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:4]=2[CH:3]=1.[CH3:13]CCCCCC>>[CH3:12][C:10]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:7]([CH3:13])[CH:2]=[CH:3][C:4]=2[CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C=C1)C=CC(=C2)C
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mordenite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
203
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of DMN isomers
|
Type
|
CUSTOM
|
Details
|
was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resultant isoiverization reaction product
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the reaction product
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate crystal
|
Type
|
ADDITION
|
Details
|
The slurry containing the crystal
|
Type
|
FILTRATION
|
Details
|
was filtered by suction with a G2 glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
the crystal thus obtained
|
Type
|
WASH
|
Details
|
was rinsed with n-heptane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. in an amount by weight half the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:4]=2[CH:3]=1.[CH3:13]CCCCCC>>[CH3:12][C:10]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:7]([CH3:13])[CH:2]=[CH:3][C:4]=2[CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C=C1)C=CC(=C2)C
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mordenite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
203
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of DMN isomers
|
Type
|
CUSTOM
|
Details
|
was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resultant isoiverization reaction product
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the reaction product
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate crystal
|
Type
|
ADDITION
|
Details
|
The slurry containing the crystal
|
Type
|
FILTRATION
|
Details
|
was filtered by suction with a G2 glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
the crystal thus obtained
|
Type
|
WASH
|
Details
|
was rinsed with n-heptane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. in an amount by weight half the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |